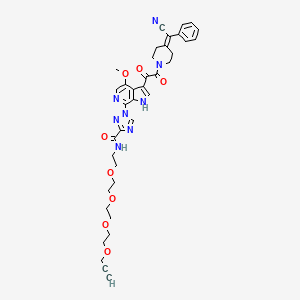

Influenza antiviral conjugate-1

Description

Structure

2D Structure

Properties

Molecular Formula |

C37H40N8O8 |

|---|---|

Molecular Weight |

724.8 g/mol |

IUPAC Name |

1-[3-[2-[4-[cyano(phenyl)methylidene]piperidin-1-yl]-2-oxoacetyl]-4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl]-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]-1,2,4-triazole-3-carboxamide |

InChI |

InChI=1S/C37H40N8O8/c1-3-14-50-16-18-52-20-21-53-19-17-51-15-11-39-36(47)34-42-25-45(43-34)35-32-31(30(49-2)24-41-35)29(23-40-32)33(46)37(48)44-12-9-27(10-13-44)28(22-38)26-7-5-4-6-8-26/h1,4-8,23-25,40H,9-21H2,2H3,(H,39,47) |

InChI Key |

DHOMPKSKFPRELB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=C(C2=C1C(=CN2)C(=O)C(=O)N3CCC(=C(C#N)C4=CC=CC=C4)CC3)N5C=NC(=N5)C(=O)NCCOCCOCCOCCOCC#C |

Origin of Product |

United States |

Foundational & Exploratory

Structure-Activity Relationship of a Multivalent Nanobody-Zanamivir Conjugate: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a novel influenza antiviral conjugate, focusing on a multivalent nanobody-zanamivir construct (VHH-Zan). This conjugate demonstrates significantly enhanced antiviral potency compared to the parent drug, zanamivir. The core of this enhanced efficacy lies in the multivalent presentation of the neuraminidase inhibitor, which leads to a significant increase in avidity for the homotetrameric influenza neuraminidase (NA) enzyme. This document details the design, synthesis, and biological evaluation of monovalent, bivalent, and tetravalent VHH-zanamivir conjugates, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows. The findings presented herein underscore the potential of multivalent nanobody-drug conjugates as a promising strategy for the development of next-generation influenza antiviral therapeutics.

Introduction

Influenza virus remains a significant global health threat, necessitating the development of novel and more effective antiviral therapies. One promising strategy is the development of drug conjugates that enhance the potency and pharmacokinetic profile of existing antiviral agents. Zanamivir is a potent inhibitor of influenza neuraminidase (NA), a key enzyme for viral release and propagation.[1] However, its clinical efficacy can be limited by its rapid clearance.

This whitepaper focuses on a VHH-zanamivir conjugate, a novel therapeutic approach that leverages the unique properties of nanobodies (VHHs) to create a multivalent antiviral agent.[2] Nanobodies are small, single-domain antibody fragments derived from camelids that offer advantages such as high stability, solubility, and the ability to be genetically engineered.[3] In this conjugate, a VHH that recognizes immunoglobulin kappa light chains (VHHκ) is site-specifically conjugated with one, two, or four molecules of zanamivir (termed VHHκ-Zan, VHHκ-Zan2, and VHHκ-Zan4, respectively).[2] This multivalent design is hypothesized to increase the avidity of the conjugate for the tetrameric NA on the viral surface, leading to enhanced inhibitory activity.[2] Furthermore, the VHHκ moiety is designed to extend the half-life of the conjugate by binding to circulating immunoglobulins.[2]

Structure-Activity Relationship and Data Presentation

The central hypothesis behind the multivalent VHH-zanamivir conjugate is that increasing the number of zanamivir molecules per VHH would enhance its antiviral efficacy.[2] This has been systematically evaluated by comparing the in vitro and in vivo activities of the monovalent (VHHκ-Zan), bivalent (VHHκ-Zan2), and tetravalent (VHHκ-Zan4) constructs.

In Vitro Neuraminidase Inhibition

The inhibitory activity of the conjugates against the neuraminidase of different influenza A virus strains was assessed using a fluorescence-based NA inhibition assay. The results demonstrate a clear correlation between the valency of the conjugate and its inhibitory potency.

| Conjugate | Target Virus | IC50 (nM) | Fold Improvement vs. VHHκ-Zan |

| Zanamivir | Influenza A/PR/8/1934 | ~1-5[4] | - |

| VHHκ-Zan | Influenza A/PR/8/1934 | Not explicitly stated, but serves as baseline | 1x |

| VHHκ-Zan2 | Influenza A/PR/8/1934 | Approximately 2-fold lower than VHHκ-Zan[2] | ~2x |

| VHHκ-Zan4 | Influenza A/PR/8/1934 | Approximately 4-fold lower than VHHκ-Zan[2] | ~4x |

| Zanamivir | Influenza A/California/04/2009 | ~1-2[4] | - |

| VHHκ-Zan | Influenza A/California/04/2009 | Not explicitly stated, but serves as baseline | 1x |

| VHHκ-Zan2 | Influenza A/California/04/2009 | Not explicitly stated, but lower than VHHκ-Zan | - |

| VHHκ-Zan4 | Influenza A/California/04/2009 | Not explicitly stated, but lowest of the conjugates | - |

Note: Exact IC50 values for the conjugates were not provided in the primary literature, but the relative improvements were described. The IC50 values for zanamivir can vary between studies and virus strains.

In Vivo Efficacy in a Mouse Model of Influenza Infection

The in vivo efficacy of the VHH-zanamivir conjugates was evaluated in a lethal influenza A virus challenge model in mice. The results clearly demonstrate the superior protective efficacy of the multivalent conjugates.

| Treatment Group | Dose (mg/kg) | Survival Rate (%) | Reference |

| Placebo | - | 0 | [2] |

| VHHκ-Zan | 0.3 | 40 | [2] |

| VHHκ-Zan2 | 0.3 | 70 | [2] |

| VHHκ-Zan4 | 0.3 | 100 | [2] |

Furthermore, prophylactic administration of VHHκ-Zan4 provided extended protection against a lethal IAV challenge. A single intranasal dose of VHHκ-Zan4 at 1 or 2 mg/kg, administered either 4 or 2 weeks prior to a challenge with 15xLD50 of IAV, resulted in complete protection.[2]

Experimental Protocols

Synthesis of VHH-Zanamivir Conjugates

The synthesis of the VHH-zanamivir conjugates involves a two-step chemo-enzymatic process: Sortase A-mediated ligation followed by copper-free click chemistry.

Step 1: Sortase A-Mediated Ligation of Azide-Linker to VHHκ

-

Expression and Purification of VHHκ and Sortase A: Recombinant VHHκ containing a C-terminal LPETG sortase recognition motif and His-tag, and pentamutant Staphylococcus aureus Sortase A (SrtA) are expressed in E. coli and purified using nickel-affinity chromatography.[5][6]

-

Synthesis of Azide-Modified Oligoglycine Nucleophiles: Branched peptide linkers with two or four azide moieties and a terminal oligoglycine sequence (e.g., GGG) are synthesized using solid-phase peptide synthesis.

-

Sortase A-Mediated Ligation: The purified VHHκ-LPETG is incubated with the azide-modified oligoglycine nucleophile in the presence of SrtA in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5) at room temperature. The reaction progress is monitored by SDS-PAGE or mass spectrometry.[5][7]

-

Purification of VHHκ-Azide: The resulting VHHκ-linker-(N3)n is purified from the reaction mixture using size-exclusion chromatography or affinity chromatography to remove unreacted components and SrtA.

Step 2: Copper-Free Click Chemistry for Zanamivir Conjugation

-

Synthesis of DBCO-Modified Zanamivir: Zanamivir is chemically modified with a dibenzocyclooctyne (DBCO) group via a PEG linker. This typically involves activating a carboxyl group on the PEG linker and reacting it with an amine on zanamivir, or vice versa.[2][8]

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The purified VHHκ-linker-(N3)n is mixed with an excess of the DBCO-PEG-Zanamivir in PBS buffer. The reaction is allowed to proceed at room temperature.[2][9]

-

Purification of VHH-Zanamivir Conjugate: The final VHHκ-Zan(n) conjugate is purified from unreacted DBCO-PEG-Zanamivir and other reagents using size-exclusion chromatography. The purity and integrity of the conjugate are confirmed by SDS-PAGE and mass spectrometry.[2]

Neuraminidase (NA) Inhibition Assay

The in vitro potency of the VHH-zanamivir conjugates is determined using a fluorescence-based NA inhibition assay with the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[10][11]

-

Virus Preparation: Influenza virus stocks are diluted to a concentration that gives a linear signal in the assay.

-

Inhibitor Dilution: The VHH-zanamivir conjugates and free zanamivir are serially diluted in assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5).

-

Incubation: The diluted virus is pre-incubated with the serially diluted inhibitors in a 96-well black plate for 30 minutes at 37°C.

-

Substrate Addition: The MUNANA substrate is added to each well to a final concentration of 100 µM.

-

Reaction and Measurement: The reaction is incubated for 60 minutes at 37°C, and then stopped by the addition of a stop solution (e.g., 0.1 M glycine, 25% ethanol, pH 10.7). The fluorescence of the released 4-methylumbelliferone is measured using a fluorometer with excitation at ~365 nm and emission at ~450 nm.

-

Data Analysis: The IC50 values, the concentration of inhibitor that reduces NA activity by 50%, are calculated by fitting the data to a sigmoidal dose-response curve.

In Vivo Mouse Model of Influenza Infection

The protective efficacy of the VHH-zanamivir conjugates is evaluated in a lethal influenza challenge model in mice.[12][13][14]

-

Animal Model: Female BALB/c mice (6-8 weeks old) are used.

-

Virus Challenge: Mice are anesthetized and intranasally infected with a lethal dose (e.g., 15 x LD50) of influenza A virus (e.g., A/PR/8/1934) in a volume of 50 µL.

-

Treatment: At a specified time post-infection (e.g., 24 hours), mice are treated with the VHH-zanamivir conjugates, free zanamivir, or a placebo control via intranasal or intraperitoneal administration.

-

Monitoring: Mice are monitored daily for weight loss and survival for a period of 14-21 days.

-

Viral Titer Determination: At specific time points post-infection, a subset of mice from each group is euthanized, and their lungs are harvested. The lungs are homogenized, and the viral titers are determined by plaque assay or TCID50 assay on Madin-Darby canine kidney (MDCK) cells.[12][15][16]

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Proposed mechanism of action for the VHHκ-Zan4 conjugate.

Experimental Workflow for Synthesis and Evaluation

Caption: Experimental workflow for the synthesis and evaluation of VHH-zanamivir conjugates.

Conclusion

The structure-activity relationship of the VHH-zanamivir conjugate platform clearly demonstrates the significant therapeutic advantage of multivalency. The tetravalent construct, VHHκ-Zan4, exhibits superior in vitro NA inhibitory activity and in vivo protective efficacy compared to its monovalent and bivalent counterparts. This enhanced potency is attributed to an avidity effect, where the simultaneous binding of multiple zanamivir moieties to the tetrameric NA enzyme leads to a much stronger interaction. Additionally, the VHHκ component provides the benefit of an extended half-life. The detailed experimental protocols and data presented in this whitepaper provide a comprehensive guide for researchers in the field of influenza antiviral drug development. The multivalent nanobody-drug conjugate strategy represents a promising and adaptable platform for creating highly potent and long-acting antiviral therapeutics.

References

- 1. pnas.org [pnas.org]

- 2. pnas.org [pnas.org]

- 3. studenttheses.uu.nl [studenttheses.uu.nl]

- 4. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documentserver.uhasselt.be [documentserver.uhasselt.be]

- 6. Optimization of sortase A ligation for flexible engineering of complex protein systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]

- 8. interchim.fr [interchim.fr]

- 9. chempep.com [chempep.com]

- 10. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Protocol for influenza A virus infection of mice and viral load determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Influenza A Virus Studies in a Mouse Model of Infection [jove.com]

- 15. Influenza-mediated Lung Infection Models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. static.miltenyibiotec.com [static.miltenyibiotec.com]

Navigating the Landscape of Influenza Antiviral Conjugates: A Technical Overview

An in-depth examination of "Influenza Antiviral Conjugate-1" reveals a degree of ambiguity in its precise chemical identity across different commercial and research contexts. This guide provides a comprehensive analysis of the available data, focusing on a well-documented class of influenza antiviral conjugates, the VHHkappa-zanamivir conjugates, while also addressing a distinct molecule commercially listed as "this compound (INT-2)."

Introduction

The development of antiviral conjugates represents a promising strategy in the ongoing battle against influenza viruses. By linking antiviral agents to targeting moieties, these conjugates aim to enhance therapeutic efficacy, improve pharmacokinetic profiles, and potentially reduce off-target effects. This technical guide delves into the chemical structure, mechanism of action, and experimental data associated with influenza antiviral conjugates, providing researchers and drug development professionals with a detailed overview of this therapeutic modality.

VHHkappa-Zanamivir Conjugates: A Case Study

A significant body of research has focused on the development of conjugates linking the neuraminidase inhibitor zanamivir to a nanobody that recognizes mouse immunoglobulin kappa light chains (VHHkappa).[1] These conjugates, which can be synthesized with one, two, or four zanamivir molecules (termed VHHkappa–Zan1, VHHkappa–Zan2, and VHHkappa–Zan4, respectively), demonstrate potent antiviral activity against both influenza A and B viruses.[1]

Chemical Structure and Synthesis

The VHHkappa-zanamivir conjugates are constructed through a multi-step process involving solid-phase peptide synthesis and copper-free click chemistry.[1]

-

Linker Synthesis: Peptide/PEG-based linkers are generated with one, two, or four azido moieties.

-

VHHkappa Modification: The flexible linkers are attached to the VHHkappa nanobody.

-

Zanamivir Modification: Zanamivir is functionalized with a dibenzocyclooctyne (DBCO) group separated by a PEG linker.

-

Conjugation: The azide-modified VHHkappa is reacted with the DBCO-modified zanamivir via a copper-free click reaction to form the final conjugate.[1]

Mechanism of Action

The VHHkappa-zanamivir conjugates employ a dual mechanism of action:

-

Neuraminidase Inhibition: The zanamivir component of the conjugate directly inhibits the influenza virus neuraminidase (NA), an enzyme crucial for the release of newly formed viral particles from infected cells.[1][2][3] The multivalency of VHHkappa–Zan2 and VHHkappa–Zan4 is hypothesized to enable simultaneous engagement of multiple active sites on the tetrameric NA, leading to enhanced inhibitory activity.[1]

-

Immune System Engagement: The VHHkappa moiety binds to the kappa light chain of a broad range of immunoglobulins. This interaction is thought to recruit polyclonal antibodies to infected cells, potentially triggering antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cellular cytotoxicity (CDC).[1] This "vaccinal effect" may lead to higher titers of influenza-specific antibodies.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the VHHkappa-zanamivir conjugates.

| Conjugate | Number of Zanamivir Molecules | In vitro NA Inhibition (IC50) | In vivo Efficacy (Protection from lethal IAV challenge) | Circulatory Half-life (in mice) |

| VHHkappa–Zan1 | 1 | ~10-fold less potent than VHHkappa–Zan4 | Less potent than VHHkappa–Zan4 | 84.1 hours |

| VHHkappa–Zan2 | 2 | Intermediate potency | Data not specified | Not specified |

| VHHkappa–Zan4 | 4 | Most potent | 100% protection at 1 mg/kg or 2 mg/kg when given on day 3 post-infection | Not specified |

Data sourced from PNAS.[1]

Experimental Protocols

Synthesis of VHHkappa-Zanamivir Conjugates

A detailed experimental protocol for the synthesis of VHHkappa-zanamivir conjugates involves the following key steps, as described in the literature[1]:

-

Solid-Phase Peptide Synthesis of Azido-Linkers:

-

Standard Fmoc-based solid-phase peptide synthesis is used to construct peptide linkers containing azido-lysine residues.

-

The number of azido-lysine residues is varied to produce linkers with 1, 2, or 4 azide groups.

-

PEG spacers are incorporated to enhance flexibility and solubility.

-

-

Sortase-Mediated Ligation of Linkers to VHHkappa:

-

The azido-linkers are enzymatically ligated to the C-terminus of the VHHkappa nanobody using sortase A.

-

-

Synthesis of DBCO-Functionalized Zanamivir:

-

Zanamivir is chemically modified to introduce a DBCO moiety, typically via a PEG linker to provide spacing.

-

-

Copper-Free Click Chemistry:

-

The azide-functionalized VHHkappa is reacted with the DBCO-functionalized zanamivir in a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.

-

The reaction is performed in a suitable buffer system (e.g., PBS) at room temperature.

-

The final conjugate is purified using size-exclusion chromatography.

-

In Vitro Neuraminidase Inhibition Assay

The inhibitory activity of the conjugates against influenza neuraminidase can be assessed using a standard enzyme-linked lectin assay (ELLA) or a fluorescence-based assay.

-

Enzyme Source: Recombinant influenza neuraminidase or purified virus can be used.

-

Substrate: A suitable substrate for neuraminidase, such as fetuin for ELLA or the fluorogenic substrate 4-methylumbelliferyl-N-acetylneuraminic acid (MUNANA), is used.

-

Assay Procedure:

-

The neuraminidase enzyme is pre-incubated with serial dilutions of the VHHkappa-zanamivir conjugates or control inhibitors.

-

The substrate is added, and the reaction is allowed to proceed for a defined period.

-

The reaction is stopped, and the product is quantified. For ELLA, this involves measuring the binding of a lectin (e.g., peanut agglutinin) to the desialylated fetuin. For the fluorometric assay, the fluorescence of the liberated 4-methylumbelliferone is measured.

-

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a suitable sigmoidal curve.

Visualizations

Caption: Experimental workflow for the synthesis and evaluation of VHHkappa-zanamivir conjugates.

Caption: Dual mechanism of action of VHHkappa-zanamivir conjugates.

This compound (INT-2)

A distinct molecule is commercially available under the name "this compound," also referred to as INT-2.[4] It is important to note that this compound is primarily described as an HIV inhibitor with potent cell fusion inhibition activity.[4]

Chemical Structure

The precise chemical structure of this compound (INT-2) is available from commercial suppliers such as MedChemExpress. It is characterized as a click chemistry reagent containing an alkyne group, enabling its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[4]

Mechanism of Action and Quantitative Data

The primary reported activity of this conjugate is the inhibition of HIV-mediated cell-cell fusion.

| Compound | Target | Activity | EC50 |

| This compound (INT-2) | HIV fusion | Inhibition of cell-cell fusion | 0.0014 nM |

Data sourced from MedChemExpress.[4]

While named "this compound," publicly available data supporting its specific mechanism of action or efficacy against influenza viruses is limited. Researchers interested in this specific compound should consult the supplier's technical data sheet and any cited literature for further information.

Conclusion

The field of influenza antiviral conjugates is a dynamic area of research with the potential to deliver next-generation therapeutics. The VHHkappa-zanamivir conjugates serve as a compelling example of how this approach can lead to potent and multi-modal antiviral agents. As with any developing therapeutic class, a clear and precise understanding of the chemical identity, mechanism of action, and supporting experimental data is paramount for advancing these promising molecules from the laboratory to the clinic.

References

- 1. pnas.org [pnas.org]

- 2. Antiviral strategies against influenza virus: an update on approved and innovative therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Pharmacokinetics of Nanobody-Drug Conjugates for Influenza: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of novel and drug-resistant influenza virus strains necessitates the development of innovative therapeutic strategies. Nanobody-drug conjugates (NDCs) represent a promising class of biotherapeutics, combining the high specificity and stability of nanobodies with the potent activity of small molecule antiviral drugs. This technical guide provides an in-depth overview of the pharmacokinetics of a leading anti-influenza nanobody-drug conjugate, VHHκ-zanamivir, summarizing key data, experimental protocols, and the underlying mechanism of action.

Pharmacokinetic Profile of VHHκ-Zanamivir

The conjugation of the neuraminidase inhibitor zanamivir to a nanobody that recognizes the kappa light chain of immunoglobulins (VHHκ) significantly extends the drug's half-life. This strategy leverages the long circulatory persistence of endogenous antibodies to create a long-acting antiviral agent.

Quantitative Pharmacokinetic Data

While comprehensive pharmacokinetic parameters for the VHHκ-zanamivir conjugate are not extensively detailed in the public literature, the key parameter of circulatory half-life has been reported.

| Parameter | Value | Species | Conjugate | Reference |

| Circulatory Half-life (t½) | 84.1 hours | Mouse | VHHκ–Zan | [1] |

| Maximum Concentration (Cmax) | Data not available | - | - | - |

| Area Under the Curve (AUC) | Data not available | - | - | - |

| Clearance (CL) | Data not available | - | - | - |

| Volume of Distribution (Vd) | Data not available | - | - | - |

Table 1: Summary of available quantitative pharmacokinetic data for the VHHκ-zanamivir conjugate.

Mechanism of Action and Half-Life Extension

The prolonged half-life of the VHHκ-zanamivir conjugate is achieved through its binding to circulating immunoglobulins. This interaction effectively increases the hydrodynamic size of the conjugate, preventing its rapid renal clearance, a common limitation for single nanobodies. This mechanism not only enhances the systemic exposure to zanamivir but also targets the antiviral agent to sites of inflammation where antibodies accumulate. Furthermore, by binding to the Fc region of immunoglobulins, the conjugate has the potential to engage immune effector functions such as Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC) against virus-infected cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections outline the key experimental protocols for the synthesis, purification, and in vivo evaluation of VHHκ-zanamivir conjugates.

Synthesis and Purification of VHHκ-Zanamivir Conjugate

The production of the VHHκ-zanamivir conjugate involves the expression and purification of the VHHκ nanobody, followed by site-specific conjugation to a zanamivir derivative.

1. VHHκ Nanobody Production and Purification:

-

The VHHκ sequence is cloned into a suitable expression vector (e.g., pET28a) containing a C-terminal sortase recognition motif (LPETG) and a His-tag.

-

The vector is transformed into a competent E. coli strain (e.g., BL21(DE3)).

-

Protein expression is induced with IPTG at a low temperature (e.g., 16°C) overnight.

-

The periplasmic fraction is extracted, and the His-tagged VHHκ is purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

-

The purified VHHκ is further polished by size-exclusion chromatography.

2. Zanamivir-Linker Synthesis:

-

Zanamivir is chemically modified to incorporate a linker with a reactive group suitable for conjugation (e.g., a triglycine motif for sortase-mediated ligation).

3. Sortase-Mediated Conjugation:

-

The purified VHHκ-LPETG is incubated with the modified zanamivir and sortase A enzyme.

-

The reaction proceeds to covalently link the zanamivir to the C-terminus of the VHHκ.

4. Purification of the Conjugate:

-

The reaction mixture is passed through a Ni-NTA column to remove the His-tagged sortase A and any unreacted VHHκ.

-

The flow-through containing the VHHκ-zanamivir conjugate is collected and further purified by size-exclusion chromatography to remove any aggregates or remaining small molecules.

5. Quality Control:

-

The final product is analyzed by SDS-PAGE to confirm its purity and size.

-

Mass spectrometry is used to verify the correct mass of the conjugate, confirming the successful attachment of zanamivir.

In Vivo Pharmacokinetic Studies in a Mouse Model

Pharmacokinetic studies are essential to determine the in vivo behavior of the nanobody-drug conjugate.

1. Animal Model:

-

Female BALB/c mice (6-8 weeks old) are typically used for these studies.

2. Administration of the Conjugate:

-

The VHHκ-zanamivir conjugate is administered to the mice via intravenous (IV) or intraperitoneal (IP) injection at a specified dose.

3. Blood Sampling:

-

Blood samples are collected at various time points post-injection (e.g., 5 min, 1h, 4h, 8h, 24h, 48h, 72h, 96h, 120h).

-

Blood is typically collected from the retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).

4. Plasma Preparation:

-

The blood samples are centrifuged to separate the plasma.

5. Quantification of the Conjugate:

-

The concentration of the VHHκ-zanamivir conjugate in the plasma samples is determined using a sensitive and specific analytical method, such as an enzyme-linked immunosorbent assay (ELISA).

-

An ELISA plate is coated with mouse immunoglobulin to capture the VHHκ portion of the conjugate.

-

Plasma samples are added, and the captured conjugate is detected using an anti-VHH antibody conjugated to an enzyme (e.g., horseradish peroxidase), followed by the addition of a substrate to produce a measurable signal.

-

6. Pharmacokinetic Analysis:

-

The plasma concentration-time data are analyzed using pharmacokinetic software (e.g., WinNonlin) to determine key parameters such as half-life (t½), maximum concentration (Cmax), area under the curve (AUC), clearance (CL), and volume of distribution (Vd) using non-compartmental or compartmental analysis.

Conclusion

Nanobody-drug conjugates, exemplified by the VHHκ-zanamivir construct, hold significant promise as a next-generation therapeutic for influenza. Their unique pharmacokinetic profile, characterized by a significantly extended half-life, offers the potential for less frequent dosing and improved patient compliance. The detailed experimental protocols provided in this guide are intended to facilitate further research and development in this exciting area, ultimately leading to more effective treatments for influenza infections. Future work should focus on generating a more complete pharmacokinetic dataset and exploring the biodistribution and tissue penetration of these conjugates to fully understand their therapeutic potential.

References

Targeting Influenza Virus Neuraminidase with Small Molecule Conjugates: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza remains a significant global health threat, necessitating the continuous development of novel antiviral therapeutics. The viral surface glycoprotein, neuraminidase (NA), is a crucial and highly conserved enzyme responsible for the release of progeny virions from infected host cells, making it a prime target for antiviral drugs.[1][2] While small molecule neuraminidase inhibitors (NAIs) such as zanamivir, oseltamivir, peramivir, and laninamivir have been successfully commercialized, challenges including drug resistance and suboptimal pharmacokinetic profiles persist.[1][2][3][4] To address these limitations, a promising strategy has emerged: the development of small molecule conjugates designed to enhance antiviral activity, broaden spectrum, and improve in vivo performance.

This technical guide provides an in-depth overview of the core concepts, experimental methodologies, and quantitative data associated with the design and evaluation of small molecule conjugates targeting influenza neuraminidase.

Core Concepts in Conjugate Design

The fundamental principle behind small molecule conjugates is to link a known NA inhibitor to another molecular entity that imparts advantageous properties. These properties can include increased avidity through multivalent binding, recruitment of the host immune system, or improved pharmacokinetic profiles.

Multivalent and Bifunctional Inhibitors

One major approach involves creating multivalent inhibitors that can engage multiple NA active sites simultaneously on the tetrameric NA protein. This can lead to a significant increase in binding avidity and inhibitory potency. Bifunctional inhibitors, on the other hand, are designed to bind to the NA active site and a secondary site on the protein, such as the adjacent 430-cavity, which can enhance inhibitor binding and potentially overcome resistance.[5]

Drug-Fc Conjugates (DFCs)

A novel and promising strategy is the development of Drug-Fc conjugates (DFCs). These constructs link a potent small molecule NAI to the Fc region of a human antibody.[2][6] This approach is designed to combine the direct antiviral activity of the small molecule with the long half-life and immune effector functions of the Fc domain. CD388 is a first-in-class antiviral DFC, which is a multivalent conjugate of zanamivir linked to an engineered human IgG1 Fc domain, designed for extended half-life and universal protection against influenza A and B viruses.[6][7]

Nanobody-Drug Conjugates

Another innovative approach utilizes nanobodies, which are single-domain antibody fragments, as carriers for NAIs. These conjugates can offer advantages in terms of tissue penetration and targeted delivery. For instance, a nanobody that recognizes mouse immunoglobulin kappa light chains has been conjugated with multiple molecules of zanamivir, demonstrating enhanced protective efficacy in preclinical models.[8][9][10]

Quantitative Data on Inhibitory Activity

The efficacy of novel small molecule conjugates is typically quantified by their ability to inhibit the enzymatic activity of neuraminidase and to block viral replication in cell culture. The following tables summarize key quantitative data for representative small molecule conjugates.

| Compound/Conjugate | Target | Assay Type | IC50 (nM) | Reference |

| Oseltamivir Carboxylate (OC) | Recombinant N1 and N9 NA | MUNANA Assay | ~0.5 | [11] |

| Monovalent OCM derivative (12) | Recombinant N1 and N9 NA | MUNANA Assay | ~300 | [11] |

| Divalent OCM derivative (21) | Recombinant N1 and N9 NA | MUNANA Assay | ~50 | [11] |

Table 1: Inhibitory Activity of Monovalent vs. Divalent Oseltamivir Carboxylate Mimics (OCM). This table illustrates the enhancement in inhibitory potency achieved through divalent conjugation.

| Dose | Efficacy | Study Duration | p-value |

| 450mg | 76.1% | 24 weeks | <0.0001 |

| 300mg | 61.3% | 24 weeks | <0.0001 |

| 150mg | 57.7% | 24 weeks | <0.0001 |

Table 2: Clinical Efficacy of CD388 in a Phase 2b Trial. This table presents the significant protection against symptomatic influenza provided by the drug-Fc conjugate CD388.[7]

Experimental Protocols

Synthesis of Small Molecule Conjugates

The synthesis of small molecule conjugates is a multi-step process that typically involves:

-

Synthesis of the NAI analogue with a linker: The core NAI structure is modified to include a reactive functional group for conjugation.

-

Synthesis of the carrier molecule: This could be an Fc fragment, a nanobody, or a multivalent scaffold.

-

Conjugation reaction: The NAI analogue is covalently linked to the carrier molecule using a suitable biocompatible reaction, such as click chemistry or amide bond formation.

-

Purification and characterization: The final conjugate is purified using chromatographic techniques and characterized by mass spectrometry and other analytical methods.

Neuraminidase Inhibition Assay (MUNANA Assay)

This is a standard fluorometric assay used to determine the IC50 of NAIs.

-

Reagents: Recombinant neuraminidase, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate, assay buffer.

-

Procedure:

-

A dilution series of the inhibitor is prepared.

-

Recombinant NA is pre-incubated with the inhibitor.

-

The MUNANA substrate is added to initiate the enzymatic reaction.

-

The reaction is stopped, and the fluorescence of the liberated 4-methylumbelliferone is measured.

-

-

Data Analysis: The IC50 value is calculated by fitting the dose-response data to a suitable sigmoidal model.

Cytopathic Effect (CPE) Assay

This cell-based assay is used to evaluate the antiviral activity of the conjugates in a biological context.

-

Materials: Madin-Darby Canine Kidney (MDCK) cells, influenza virus stock, cell culture medium, and a cell viability reagent.

-

Procedure:

-

MDCK cells are seeded in 96-well plates.

-

Cells are infected with influenza virus in the presence of a dilution series of the conjugate.

-

The plates are incubated for several days to allow for viral replication and CPE development.

-

Cell viability is assessed using a colorimetric or fluorometric assay.

-

-

Data Analysis: The EC50 (half-maximal effective concentration) is determined from the dose-response curve.

Visualizations

Caption: Influenza virus lifecycle and the point of intervention for neuraminidase inhibitor conjugates.

References

- 1. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent progress in chemical approaches for the development of novel neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Bifunctional Inhibitors of Influenza Virus Neuraminidase: Molecular Design of a Sulfonamide Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug-Fc conjugate CD388 targets influenza virus neuraminidase and is broadly protective in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Flu Prevention Drug CD388 Shows 76% Efficacy in Phase 2b Trial Results | CDTX Stock News [stocktitan.net]

- 8. pnas.org [pnas.org]

- 9. pnas.org [pnas.org]

- 10. stemcellsciencenews.com [stemcellsciencenews.com]

- 11. Preventing Influenza A Virus Infection by Mixed Inhibition of Neuraminidase and Hemagglutinin by Divalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Novel Broad-Spectrum Antiviral Compounds Targeting Influenza Virus

For Researchers, Scientists, and Drug Development Professionals

The persistent global threat of seasonal and pandemic influenza necessitates the development of novel antiviral therapeutics with broad-spectrum activity. The emergence of drug-resistant strains against existing antiviral classes, namely adamantanes and neuraminidase (NA) inhibitors, underscores the urgency for new chemical entities with diverse mechanisms of action.[1][2] This technical guide provides an in-depth overview of promising new broad-spectrum influenza antiviral compounds, focusing on their mechanisms of action, in vitro and in vivo efficacy, and the experimental methodologies used for their evaluation.

Novel Classes of Broad-Spectrum Influenza Antivirals

Recent drug discovery efforts have yielded several promising classes of influenza antivirals with broad-spectrum activity, targeting various stages of the viral life cycle. These include inhibitors of the viral RNA-dependent RNA polymerase, viral entry, and nucleoprotein function, as well as compounds that target host factors essential for viral replication.

Polymerase Inhibitors

The influenza virus RNA-dependent RNA polymerase, a heterotrimeric complex of polymerase basic protein 1 (PB1), polymerase basic protein 2 (PB2), and polymerase acidic protein (PA), is a highly conserved and attractive target for broad-spectrum antiviral drug development.[1][3][4] Several new compounds targeting different subunits of this complex have shown significant promise.

-

PB1 Subunit Inhibitors: Favipiravir is a broad-spectrum antiviral that is converted into its active form, favipiravir-RTP, which is recognized as a purine analog by the viral polymerase, leading to the inhibition of RNA elongation and lethal mutagenesis.[3][8][9]

-

PB2 Subunit Inhibitors: Pimodivir and CC-42344 are examples of compounds that target the cap-binding domain of the PB2 subunit, thereby inhibiting the initiation of viral transcription.[3][10][11]

-

Polymerase Subunit Interaction Inhibitors: A newer strategy involves the development of small molecules that disrupt the crucial interactions between the polymerase subunits, such as the PA-PB1 interface, which is essential for the assembly and function of the polymerase complex.[12]

Neuraminidase (NA) Inhibitors

While NA inhibitors like oseltamivir and zanamivir have been the cornerstone of influenza treatment, the emergence of resistance has prompted the development of next-generation NA inhibitors with improved efficacy against resistant strains.[13][14][15] Research is focused on designing novel scaffolds and derivatives of existing drugs that can overcome common resistance mutations.[13][16]

Entry Inhibitors

These compounds prevent the initial stages of viral infection by targeting the viral hemagglutinin (HA) protein, which is responsible for attachment to host cells and subsequent membrane fusion.[2] Small molecules have been identified that bind to conserved regions of the HA protein, thereby inhibiting the conformational changes necessary for viral entry.[17][18]

Nucleoprotein (NP) Inhibitors

The viral nucleoprotein is essential for encapsidating the viral RNA genome and plays a crucial role in viral replication and transcription. Compounds like S119 and its analogs have been shown to induce NP aggregation, leading to the disruption of these processes.[19][20][21]

Host-Targeting Antivirals

An alternative approach to combatting influenza is to target host factors that are essential for viral replication. This strategy has the potential for broad-spectrum activity against various influenza strains and a higher barrier to resistance.[22] Examples include compounds that interfere with de novo pyrimidine biosynthesis or modulate host signaling pathways, such as autophagy, that are hijacked by the virus.[7][23]

Quantitative Efficacy of Novel Antiviral Compounds

The in vitro potency of antiviral compounds is typically assessed by determining their 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) in various assays. The 50% cytotoxic concentration (CC50) is also determined to calculate the selectivity index (SI = CC50/IC50 or CC50/EC50), which is a measure of the compound's therapeutic window.

Table 1: In Vitro Activity of Novel Polymerase Inhibitors

| Compound | Target | Virus Strain(s) | Assay Type | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index | Reference |

| Baloxavir acid | PA | Influenza A and B | Plaque Reduction | 0.0014 - 0.0075 | >100 | >13,333 | [Omoto et al., 2018] |

| Favipiravir | PB1 | Influenza A, B, C | Plaque Reduction | 0.03 - 0.55 | >400 | >727 | [Furuta et al., 2013] |

| Pimodivir | PB2 | Influenza A | Plaque Reduction | 0.001 - 0.008 | >100 | >12,500 | [Byrn et al., 2015] |

| CC-42344 | PB2 | Influenza A | In vitro studies | Not specified | Not specified | Not specified | [10] |

Table 2: In Vitro Activity of Other Novel Antiviral Compounds

| Compound | Target/Class | Virus Strain(s) | Assay Type | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index | Reference |

| S119 | NP | Influenza A | Luciferase Reporter | 0.02 | >500 | >25,000 | [19][20] |

| MBX2329 | Entry Inhibitor | Influenza A (H1N1) | Plaque Reduction | 0.29 - 0.53 | >100 | >188 | [MBX2329 data] |

| MBX2546 | Entry Inhibitor | Influenza A (H1N1) | Plaque Reduction | 0.3 - 5.8 | >100 | >17 | [MBX2546 data] |

| A3 | Host (Pyrimidine Biosynthesis) | Broad-spectrum RNA viruses | Plaque Reduction | <10 | Not specified | Not specified | [23] |

Detailed Experimental Protocols

The evaluation of novel antiviral compounds relies on a battery of standardized in vitro and cell-based assays. Below are detailed methodologies for key experiments.

Plaque Reduction Assay

This assay is the gold standard for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

-

Cell Seeding: Seed Madin-Darby canine kidney (MDCK) cells in 6-well plates at a density of 1 x 10^6 cells/well and incubate overnight to form a confluent monolayer.

-

Virus Preparation: Prepare serial 10-fold dilutions of the influenza virus stock in infection medium (e.g., DMEM with 1 µg/mL TPCK-trypsin).

-

Infection: Wash the cell monolayer with phosphate-buffered saline (PBS) and infect with 200 µL of each virus dilution for 1 hour at 37°C.

-

Compound Treatment: Following infection, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose or Avicel) containing various concentrations of the test compound.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.

-

Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with a crystal violet solution to visualize and count the plaques.

-

Data Analysis: The EC50 value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.

Neuraminidase (NA) Inhibition Assay

This fluorescence-based assay measures the ability of a compound to inhibit the enzymatic activity of the viral neuraminidase.[18][19]

-

Reagent Preparation:

-

Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5.

-

Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) at a working concentration of 100 µM in assay buffer.

-

Stop Solution: 0.14 M NaOH in 83% ethanol.

-

-

Compound Dilution: Prepare serial dilutions of the test compound in the assay buffer.

-

Reaction Setup: In a 96-well black plate, add 50 µL of the diluted compound, followed by 50 µL of diluted virus containing a standardized amount of NA activity.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Substrate Addition: Add 50 µL of the MUNANA substrate to each well and incubate for another 60 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding 50 µL of the stop solution.

-

Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

-

Data Analysis: The IC50 value is determined as the compound concentration that reduces the NA activity by 50%.

Hemagglutination Inhibition (HI) Assay

This assay is used to screen for compounds that block the interaction between the viral hemagglutinin and sialic acid receptors on red blood cells (RBCs).

-

Reagent Preparation:

-

Virus: Standardized to 4 hemagglutination units (HAU)/25 µL.

-

RBCs: 0.5% suspension of chicken or turkey red blood cells in PBS.

-

-

Compound Dilution: Prepare serial 2-fold dilutions of the test compound in a V-bottom 96-well plate.

-

Virus Addition: Add 25 µL of the standardized virus to each well containing the diluted compound.

-

Incubation: Incubate the plate at room temperature for 30 minutes.

-

RBC Addition: Add 50 µL of the 0.5% RBC suspension to each well.

-

Incubation: Incubate the plate at room temperature for 30-60 minutes until the RBCs in the control wells (no compound) have settled.

-

Result Interpretation: The HI titer is the highest dilution of the compound that completely inhibits hemagglutination.

Visualizing Mechanisms and Workflows

Influenza Virus Replication Cycle and Antiviral Targets

Caption: Influenza virus replication cycle and targets of major antiviral classes.

Mechanism of Influenza Polymerase Inhibitors

Caption: Mechanism of action of different classes of influenza polymerase inhibitors.

Experimental Workflow for Antiviral Drug Discovery

Caption: A typical workflow for the discovery and development of new antiviral drugs.

References

- 1. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hemagglutination Inhibition Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 3. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. protocols.io [protocols.io]

- 5. What are influenza virus polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 6. Hemagglutination Inhibition Test: Principle, Procedure, Uses • Microbe Online [microbeonline.com]

- 7. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. biorxiv.org [biorxiv.org]

- 10. pubcompare.ai [pubcompare.ai]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Experimental Approaches to Identify Host Factors Important for Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 15. The Influenza A Virus Replication Cycle: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hemagglutination Inhibition (HI) Assay Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 17. Human Host Factors Required for Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scholars.mssm.edu [scholars.mssm.edu]

- 21. researchgate.net [researchgate.net]

- 22. pnas.org [pnas.org]

- 23. web.stanford.edu [web.stanford.edu]

Methodological & Application

Application Notes and Protocols: Synthesis of Influenza Antiviral Conjugate-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza remains a significant global health concern, necessitating the development of novel antiviral strategies to combat seasonal epidemics and potential pandemics.[1] One promising approach is the development of antiviral conjugates, where an antiviral agent is covalently linked to another molecule to enhance its therapeutic properties, such as half-life, targeting, or to enable its use as a research probe.[2] This document provides a detailed protocol for the synthesis of a representative "Influenza Antiviral Conjugate-1," a fluorescently labeled version of the neuraminidase inhibitor zanamivir.

The synthesis utilizes a robust and efficient "click chemistry" reaction, specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to conjugate an alkyne-modified zanamivir derivative with an azide-containing cyanine 5 (Cy5) fluorescent dye.[3][4][5] Neuraminidase inhibitors are a critical class of anti-influenza drugs that function by preventing the release of new virions from infected host cells.[6] The resulting fluorescent conjugate can be a valuable tool for studying the mechanism of action of neuraminidase inhibitors, their cellular uptake, and distribution.

Materials and Reagents

| Reagent/Material | Supplier | Catalog # |

| Zanamivir | Commercially Available | - |

| Propargylamine | Sigma-Aldrich | P50905 |

| N,N'-Dicyclohexylcarbodiimide (DCC) | Sigma-Aldrich | D80002 |

| N-Hydroxysuccinimide (NHS) | Sigma-Aldrich | 130672 |

| Dimethylformamide (DMF), Anhydrous | Sigma-Aldrich | 227056 |

| Azido-Cy5 | Click Chemistry Tools | 1276 |

| Copper(II) Sulfate Pentahydrate | Sigma-Aldrich | C7631 |

| Sodium Ascorbate | Sigma-Aldrich | A7631 |

| HPLC Grade Water | Fisher Scientific | W6-4 |

| HPLC Grade Acetonitrile | Fisher Scientific | A998-4 |

| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | T6508 |

Experimental Protocols

Part 1: Synthesis of Alkyne-Modified Zanamivir (Zanamivir-Alkyne)

This protocol describes the modification of the carboxyl group of zanamivir with propargylamine to introduce a terminal alkyne for the subsequent click reaction.

Procedure:

-

Activation of Zanamivir:

-

Dissolve zanamivir (100 mg, 0.30 mmol) and N-Hydroxysuccinimide (NHS) (41 mg, 0.36 mmol) in 5 mL of anhydrous DMF in a round-bottom flask.

-

Cool the mixture to 0°C in an ice bath.

-

Add N,N'-Dicyclohexylcarbodiimide (DCC) (74 mg, 0.36 mmol) to the solution.

-

Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4 hours.

-

Monitor the formation of the NHS-ester by Thin Layer Chromatography (TLC).

-

-

Amide Coupling with Propargylamine:

-

In a separate flask, dissolve propargylamine (20 mg, 0.36 mmol) in 1 mL of anhydrous DMF.

-

Add the propargylamine solution dropwise to the activated zanamivir mixture.

-

Stir the reaction at room temperature overnight.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Dilute the filtrate with 20 mL of ethyl acetate and wash with 5% NaHCO₃ solution (3 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (Silica gel, Dichloromethane:Methanol gradient) to obtain Zanamivir-Alkyne.

-

-

Characterization:

-

Confirm the identity and purity of the product using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

-

Part 2: Synthesis of this compound (Zanamivir-Cy5) via CuAAC

This protocol details the "click" reaction between Zanamivir-Alkyne and Azido-Cy5.

Procedure:

-

Reaction Setup:

-

In a 10 mL vial, dissolve Zanamivir-Alkyne (10 mg, 0.027 mmol) and Azido-Cy5 (15 mg, 0.025 mmol) in a 1:1 mixture of t-butanol and water (4 mL).

-

-

Catalyst Preparation:

-

In a separate microfuge tube, prepare a fresh solution of the copper catalyst.

-

Dissolve Copper(II) sulfate pentahydrate (0.3 mg, 1.2 µmol) in 100 µL of water.

-

Dissolve Sodium Ascorbate (1.0 mg, 5 µmol) in 100 µL of water.

-

Add the sodium ascorbate solution to the copper sulfate solution and vortex briefly.

-

-

Click Reaction:

-

Add the freshly prepared catalyst solution to the vial containing the alkyne and azide.

-

Stir the reaction mixture at room temperature for 12 hours, protected from light.

-

Monitor the reaction progress by HPLC.

-

-

Purification:

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude this compound by preparative reverse-phase HPLC using a water/acetonitrile gradient with 0.1% TFA.

-

Lyophilize the collected fractions to obtain the final product as a blue powder.

-

-

Final Characterization:

-

Confirm the identity and purity of the final conjugate by analytical HPLC and Mass Spectrometry.

-

Data Presentation

Table 1: Summary of Synthesis and Purification

| Compound | Molecular Weight ( g/mol ) | Yield (%) | Purity (HPLC, %) |

| Zanamivir-Alkyne | 369.38 | 75 | >98 |

| This compound | 968.18 | 62 | >99 |

Table 2: Characterization Data

| Compound | HPLC Retention Time (min) | Observed Mass [M+H]⁺ |

| Zanamivir-Alkyne | 8.5 | 370.1 |

| This compound | 15.2 | 968.9 |

Table 3: Biological Activity Data (Hypothetical)

| Compound | Target | IC₅₀ (nM) |

| Zanamivir | Influenza Neuraminidase | 2.5 |

| This compound | Influenza Neuraminidase | 5.8 |

Diagrams

Caption: Experimental workflow for the synthesis of this compound.

Caption: Mechanism of action for a neuraminidase inhibitor conjugate.

References

- 1. Antiviral strategies against influenza virus: an update on approved and innovative therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of effective anti-influenza drugs: congeners and conjugates - a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Efficacy Testing of Influenza Antiviral Conjugate-1

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of "Influenza Antiviral Conjugate-1," a novel therapeutic candidate. For the purpose of these guidelines, this compound is presumed to function as a neuraminidase inhibitor, a common and effective mechanism for influenza antivirals.[1][2][3] The following protocols describe key assays to determine the efficacy of this conjugate in inhibiting influenza virus replication and activity.

The influenza virus replication cycle is a complex process that presents multiple targets for antiviral intervention.[4][5][6][7] The virus enters the host cell through endocytosis after the viral hemagglutinin (HA) protein binds to sialic acid receptors on the cell surface.[8][9][10][11] Once inside, the viral RNA is released into the cytoplasm and migates to the nucleus for replication.[4][5][12] New viral particles are assembled and bud from the host cell, a process facilitated by the neuraminidase (NA) enzyme, which cleaves sialic acid residues to release the progeny virions.[5][6] Neuraminidase inhibitors act by blocking this release, thus preventing the spread of the infection.[2][3][6]

Key In Vitro Efficacy Assays

Several in vitro assays are crucial for characterizing the antiviral activity of this compound. These include:

-

Plaque Reduction Neutralization Test (PRNT): A functional assay to measure the ability of the conjugate to inhibit virus-induced cell death and plaque formation.[13][14][15][16]

-

Neuraminidase (NA) Inhibition Assay: A direct enzymatic assay to quantify the inhibition of the viral neuraminidase enzyme.[17][18][19][20][21][22]

-

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): A molecular assay to measure the reduction in viral RNA levels in treated cells.[23][24][25]

Data Presentation

The quantitative data generated from these assays should be summarized for clear comparison. The following tables provide templates for organizing the experimental results.

Table 1: Plaque Reduction Neutralization Test (PRNT) Results

| Influenza Strain | Conjugate-1 Concentration (µM) | Average Plaque Count | % Plaque Reduction | PRNT₅₀ (µM) |

| H1N1 | 0 (Control) | 100 | 0 | \multirow{5}{}{[Calculated Value]} |

| 0.1 | [Value] | [Value] | ||

| 1 | [Value] | [Value] | ||

| 10 | [Value] | [Value] | ||

| 100 | [Value] | [Value] | ||

| H3N2 | 0 (Control) | 120 | 0 | \multirow{5}{}{[Calculated Value]} |

| 0.1 | [Value] | [Value] | ||

| 1 | [Value] | [Value] | ||

| 10 | [Value] | [Value] | ||

| 100 | [Value] | [Value] |

Table 2: Neuraminidase (NA) Inhibition Assay Results

| Influenza Strain | Conjugate-1 Concentration (µM) | NA Activity (RFU/min) | % NA Inhibition | IC₅₀ (µM) |

| H1N1 | 0 (Control) | 5000 | 0 | \multirow{5}{}{[Calculated Value]} |

| 0.01 | [Value] | [Value] | ||

| 0.1 | [Value] | [Value] | ||

| 1 | [Value] | [Value] | ||

| 10 | [Value] | [Value] | ||

| H3N2 | 0 (Control) | 6000 | 0 | \multirow{5}{}{[Calculated Value]} |

| 0.01 | [Value] | [Value] | ||

| 0.1 | [Value] | [Value] | ||

| 1 | [Value] | [Value] | ||

| 10 | [Value] | [Value] |

Table 3: RT-qPCR Results for Viral RNA Reduction

| Influenza Strain | Treatment | Conjugate-1 Concentration (µM) | Viral RNA (copies/µL) | Fold Reduction in Viral RNA | EC₅₀ (µM) |

| H1N1 | Virus Control | 0 | 1,000,000 | 1 | \multirow{5}{}{[Calculated Value]} |

| Conjugate-1 | 0.1 | [Value] | [Value] | ||

| 1 | [Value] | [Value] | |||

| 10 | [Value] | [Value] | |||

| 100 | [Value] | [Value] | |||

| H3N2 | Virus Control | 0 | 1,200,000 | 1 | \multirow{5}{}{[Calculated Value]} |

| Conjugate-1 | 0.1 | [Value] | [Value] | ||

| 1 | [Value] | [Value] | |||

| 10 | [Value] | [Value] | |||

| 100 | [Value] | [Value] |

Experimental Protocols

Plaque Reduction Neutralization Test (PRNT) Protocol

This assay determines the concentration of this compound required to reduce the number of viral plaques by 50% (PRNT₅₀).[13][15][16]

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells[26]

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Influenza virus stock (e.g., H1N1, H3N2)

-

This compound

-

Semi-solid overlay (e.g., Avicel or agarose)[26]

-

Crystal Violet staining solution

Procedure:

-

Cell Seeding: Seed MDCK cells in 12-well plates at a density of 3 x 10⁵ cells/mL and incubate at 37°C with 5% CO₂ until a confluent monolayer is formed.[26]

-

Compound Dilution: Prepare serial dilutions of this compound in serum-free DMEM.

-

Virus-Compound Incubation: Mix equal volumes of the diluted conjugate and a known titer of influenza virus (resulting in 50-100 plaque-forming units, PFU, per well).[13] Incubate the mixture for 1 hour at 37°C.

-

Infection: Wash the MDCK cell monolayers with PBS and inoculate with the virus-conjugate mixture. Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Overlay: Aspirate the inoculum and overlay the cells with the semi-solid medium containing a final concentration of the conjugate.

-

Incubation: Incubate the plates at 37°C with 5% CO₂ for 48-72 hours, or until plaques are visible.

-

Staining and Counting: Fix the cells with 10% formalin and stain with crystal violet. Count the number of plaques in each well.

-

Analysis: Calculate the percentage of plaque reduction for each conjugate concentration compared to the virus control (no conjugate). Determine the PRNT₅₀ value by regression analysis.

Neuraminidase (NA) Inhibition Assay Protocol

This assay measures the ability of this compound to inhibit the enzymatic activity of viral neuraminidase.[17][18][19][20][21] A common method is a fluorescence-based assay using the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[17]

Materials:

-

Influenza virus stock

-

This compound

-

MUNANA substrate

-

Assay buffer (e.g., MES buffer with CaCl₂)

-

Stop solution (e.g., ethanol/glycine-NaOH buffer)

-

Black 96-well plates

-

Fluorometer

Procedure:

-

Compound Dilution: Prepare serial dilutions of this compound in assay buffer.

-

Virus Preparation: Dilute the influenza virus stock in assay buffer to a concentration that gives a linear reaction rate.

-

Reaction Setup: In a black 96-well plate, add the diluted conjugate, the diluted virus, and pre-warm to 37°C.

-

Initiate Reaction: Add the MUNANA substrate to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Stop Reaction: Add the stop solution to each well.

-

Fluorescence Reading: Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer (excitation ~365 nm, emission ~450 nm).

-

Analysis: Calculate the percentage of NA inhibition for each conjugate concentration compared to the virus control (no conjugate). Determine the IC₅₀ value (the concentration of conjugate that inhibits 50% of NA activity) by regression analysis.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) Protocol

This assay quantifies the amount of viral RNA in infected cells treated with this compound to determine its effect on viral replication.[23][24][25]

Materials:

-

MDCK cells

-

Influenza virus stock

-

This compound

-

RNA extraction kit

-

RT-qPCR primers and probe specific for a conserved influenza gene (e.g., Matrix [M] gene)[23]

-

One-step RT-qPCR master mix

-

RT-qPCR instrument

Procedure:

-

Cell Culture and Infection: Seed MDCK cells in 24-well plates. Once confluent, infect the cells with influenza virus in the presence of serial dilutions of this compound.

-

Incubation: Incubate the infected cells for a defined period (e.g., 24 hours) at 37°C.

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit.

-

RT-qPCR: Perform one-step RT-qPCR using primers and a probe specific for the influenza M gene. Include a standard curve of a known quantity of viral RNA for absolute quantification.

-

Analysis: Determine the number of viral RNA copies in each sample from the standard curve. Calculate the fold reduction in viral RNA for each conjugate concentration compared to the virus control. Determine the EC₅₀ value (the effective concentration that reduces viral RNA by 50%) by regression analysis.

Visualizations

Influenza Virus Replication Cycle

References

- 1. pnas.org [pnas.org]

- 2. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Antiviral strategies against influenza virus: an update on approved and innovative therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. web.stanford.edu [web.stanford.edu]

- 6. researchgate.net [researchgate.net]

- 7. dreamstime.com [dreamstime.com]

- 8. Influenza - Wikipedia [en.wikipedia.org]

- 9. Influenza virus entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Mechanisms of cell entry by influenza virus | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 12. researchgate.net [researchgate.net]

- 13. iitri.org [iitri.org]

- 14. pubcompare.ai [pubcompare.ai]

- 15. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 16. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 17. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 20. Global Influenza Programme [who.int]

- 21. izsvenezie.com [izsvenezie.com]

- 22. tools.thermofisher.com [tools.thermofisher.com]

- 23. izsvenezie.com [izsvenezie.com]

- 24. qPCR Assay for Testing Antiviral Agents - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 25. biorxiv.org [biorxiv.org]

- 26. Influenza virus plaque assay [protocols.io]

Application Notes and Protocols for Cell-Based Assays in Anti-Influenza Compound Screening

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for key cell-based assays used in the screening and characterization of anti-influenza compounds. The following sections detail the principles, methodologies, and data interpretation for neuraminidase (NA) inhibition, hemagglutination (HA) inhibition, plaque reduction, and reporter gene assays.

Neuraminidase (NA) Inhibition Assay

Application Note:

The neuraminidase (NA) enzyme is a critical glycoprotein on the surface of the influenza virus that facilitates the release of progeny virions from infected cells by cleaving sialic acid residues. Inhibition of NA activity is a clinically validated strategy for treating influenza infections. The NA inhibition assay is a robust, high-throughput method for quantifying the inhibitory potential of compounds against this essential viral enzyme. This assay typically employs a fluorogenic substrate, such as 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by NA, releases a fluorescent product that can be quantified. The reduction in fluorescence in the presence of a test compound is proportional to its inhibitory activity.

Experimental Protocol:

Materials:

-

Influenza virus stock

-

NA inhibitors (e.g., Oseltamivir carboxylate, Zanamivir)

-

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

-

Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

-

Stop Solution (e.g., 1 M NaOH in 80% ethanol)

-

96-well black, flat-bottom plates

-

Fluorometer (Excitation: 355 nm, Emission: 460 nm)

Procedure:

-

Prepare serial dilutions of the test compounds and reference inhibitors in assay buffer.

-

In a 96-well plate, add 50 µL of each compound dilution. Include wells with assay buffer only as a no-inhibitor control.

-

Add 50 µL of diluted influenza virus to each well, except for the blank wells which receive 50 µL of assay buffer.

-

Incubate the plate at room temperature for 45 minutes to allow for inhibitor-enzyme binding.[1]

-

Prepare a 300 µM working solution of MUNANA in assay buffer.[1]

-

Add 50 µL of the MUNANA working solution to all wells.

-

Incubate the plate at 37°C for 1 hour.[1]

-

Stop the reaction by adding 100 µL of stop solution to each well.[1]

-

Read the fluorescence on a fluorometer with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[1]

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Quantitative Data: Neuraminidase Inhibitors

| Compound | Virus Strain | IC50 (nM) | Reference |

| Oseltamivir | A(H1N1)pdm09 | 130 - 150 | [2] |

| Oseltamivir | A(H3N2) | 0.73 - 1.35 (ratio) | [2] |

| Oseltamivir | B | 0.48 - 1.12 (ratio) | [2] |

| Zanamivir | A(H1N1)pdm09 | ~1 | [3] |

| Zanamivir | A(H3N2) | ~1 | [3] |

| Zanamivir | B | ~3 | [3] |

| Peramivir | A(H1N1)pdm09 | 0.27 ± 0.05 | [4] |

| Peramivir | A(H3N2) | 0.62 ± 0.05 | [4] |

| Peramivir | B | 0.74 ± 0.33 | [4] |

| Laninamivir | A(H1N1)pdm09 | 0.27 ± 0.05 | [4] |

| Laninamivir | A(H3N2) | 0.62 ± 0.05 | [4] |

| Laninamivir | B | 3.26 ± 0.26 | [4] |

Experimental Workflow: NA Inhibition Assay

Caption: Workflow for the neuraminidase (NA) inhibition assay.

Hemagglutination Inhibition (HI) Assay

Application Note:

Experimental Protocol:

Materials:

-

Influenza virus stock

-

Test compounds/antibodies

-

Phosphate Buffered Saline (PBS)

-

Red Blood Cells (RBCs) from an appropriate species (e.g., chicken, turkey, or human type O)

-

V-bottom 96-well plates

-

Receptor Destroying Enzyme (RDE) (for serum samples)

Procedure:

-

Virus Titration (HA Assay):

-

Perform serial two-fold dilutions of the virus stock in PBS in a V-bottom 96-well plate.

-

Add a standardized suspension of RBCs (e.g., 0.5%) to each well.

-

Incubate at room temperature for 30-60 minutes.

-

The HA titer is the reciprocal of the highest dilution of the virus that causes complete hemagglutination.

-

For the HI assay, use a working dilution of the virus corresponding to 4 HA units.[7]

-

-

HI Assay:

-

Treat serum samples with RDE to remove non-specific inhibitors.[8]

-

Include a virus control (virus + PBS) and an RBC control (PBS only).

-

Read the results by observing the pattern of RBC sedimentation. A button indicates inhibition, while a lattice indicates agglutination.

-

The HI titer is the reciprocal of the highest dilution that completely inhibits hemagglutination.

-

Experimental Workflow: Hemagglutination Inhibition (HI) Assay

Caption: Workflow for the Hemagglutination Inhibition (HI) assay.

Plaque Reduction Neutralization Assay (PRNA)

Application Note:

The plaque reduction neutralization assay (PRNA) is the gold standard for evaluating the ability of compounds or antibodies to neutralize influenza virus infectivity.[9] This assay measures the reduction in the number of viral plaques formed in a monolayer of susceptible cells in the presence of a test compound. A plaque is a localized area of cell death (cytopathic effect) resulting from viral replication.[9] The number of plaques is directly proportional to the number of infectious virus particles. By quantifying the reduction in plaque formation at various compound concentrations, a 50% inhibitory concentration (IC50) can be determined, providing a robust measure of antiviral potency.

Experimental Protocol:

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus stock

-

Test compounds

-

Cell culture medium (e.g., DMEM) with serum

-

Infection medium (e.g., serum-free DMEM with TPCK-trypsin)

-

Overlay medium (e.g., containing Avicel or agarose)

-

Crystal violet staining solution

-

6-well or 12-well tissue culture plates

Procedure:

-

Seed MDCK cells in tissue culture plates and grow to confluency.

-

Prepare serial dilutions of the test compounds in infection medium.

-

In a separate plate or tubes, mix equal volumes of the diluted compounds and a known concentration of influenza virus (e.g., 50-100 plaque-forming units, PFU).

-

Incubate the virus-compound mixture for 1 hour at 37°C to allow for neutralization.

-

Wash the confluent MDCK cell monolayers with PBS.

-

Inoculate the cells with the virus-compound mixtures.

-

Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Aspirate the inoculum and wash the cells with PBS.

-

Add the overlay medium to each well and incubate at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.

-

Fix the cells (e.g., with 10% formalin).

-

Remove the overlay and stain the cells with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

-

Determine the IC50 value from the dose-response curve.

Quantitative Data: Anti-Influenza Compounds in Cell Culture

| Compound | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Amantadine | A/PR/8/34 (H1N1) | MDCK | 0.16 | >1000 | >6250 | [10] |

| Oseltamivir | A/PR/8/34 (H1N1) | MDCK | 0.00017 | >1000 | >5,882,352 | [10] |

| Ribavirin | A/PR/8/34 (H1N1) | MDCK | 5.1 | >1000 | >196 | [10] |

| Compound 12 | A/PR8 H1N1 | A549 | 5.1 | 54.5 | 11 | [3] |

| Compound 1b | Influenza A | MDCK | 0.253 | 69.05 | 272.93 | [11] |

| Compound 1c | Influenza A | MDCK | 0.502 | >500 | >996 | [11] |

Experimental Workflow: Plaque Reduction Neutralization Assay

Caption: Workflow for the Plaque Reduction Neutralization Assay (PRNA).

Reporter Gene Assay

Application Note:

Reporter gene assays offer a sensitive and high-throughput method for screening anti-influenza compounds by measuring the activity of a reporter gene (e.g., luciferase or green fluorescent protein) whose expression is dependent on influenza virus replication.[12][13][14] Recombinant influenza viruses can be engineered to carry a reporter gene, or a reporter construct can be co-transfected with viral polymerase components.[12][14] The level of reporter gene expression is directly proportional to the extent of viral replication. A decrease in the reporter signal in the presence of a test compound indicates inhibition of a step in the viral life cycle. These assays are highly adaptable for automated screening of large compound libraries.

Experimental Protocol (Luciferase-based):

Materials:

-

MDCK or A549 cells

-

Recombinant influenza virus expressing luciferase or plasmids for viral RNP reconstitution and a vRNA-luciferase reporter

-

Test compounds

-

Cell culture medium

-

Transfection reagent (if using plasmids)

-

Luciferase assay reagent (e.g., Dual-Glo Luciferase Assay System)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Seed cells in a white, opaque 96-well plate and grow to the desired confluency.

-

For recombinant virus:

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Add the diluted compounds to the cells.

-

Infect the cells with the luciferase-expressing influenza virus at a predetermined multiplicity of infection (MOI).

-

-

For plasmid-based assay:

-

Transfect the cells with plasmids encoding the influenza virus polymerase components (PA, PB1, PB2, NP) and the vRNA-luciferase reporter plasmid.[12]

-

After transfection, add serial dilutions of the test compounds to the cells.

-

-

Incubate the plates for a specified period (e.g., 6-24 hours) at 37°C in a CO2 incubator.[13]

-

Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay system.

-

Calculate the percentage of inhibition of reporter gene expression for each compound concentration.

-

Determine the IC50 value from the dose-response curve.

Experimental Workflow: Reporter Gene Assay (Luciferase)

Caption: Workflow for the Reporter Gene Assay using luciferase.

Signaling Pathways in Influenza Virus Infection

Application Note:

Influenza virus infection triggers a complex interplay of host cell signaling pathways. The virus manipulates these pathways to facilitate its replication and evade the host immune response. Key pathways involved include the RIG-I-like receptor (RLR) pathway for viral RNA sensing, the NF-κB pathway for pro-inflammatory cytokine production, and the MAPK pathways (ERK, JNK, p38) which regulate various cellular processes including apoptosis and inflammation.[9][15][16] Understanding these pathways provides opportunities to identify host-targeted antiviral therapies.

RIG-I Signaling Pathway in Influenza Virus Sensing

Caption: RIG-I signaling pathway upon influenza virus RNA sensing.